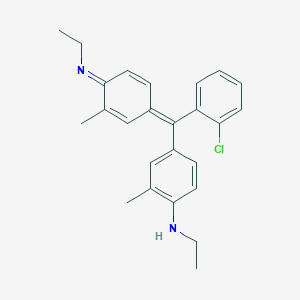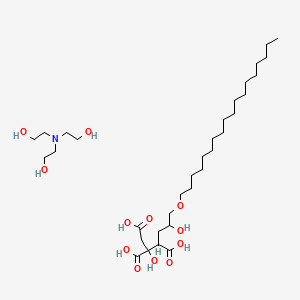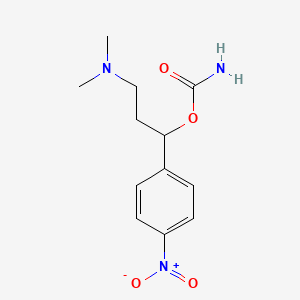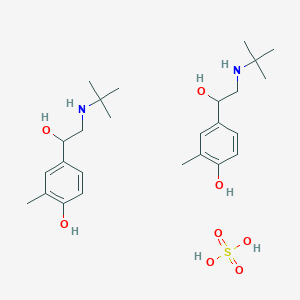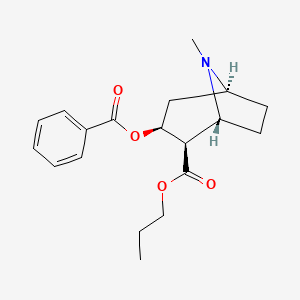
Propylbenzoylecgonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propylbenzoylecgonine is a chemical compound with the molecular formula C19H25NO4. It is a derivative of benzoylecgonine, which is the main metabolite of cocaine. This compound is formed through the esterification of benzoylecgonine with propanol. This compound is of interest in various fields, including forensic toxicology and analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Propylbenzoylecgonine can be synthesized through the esterification of benzoylecgonine with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process would include the precise control of temperature, pressure, and reactant concentrations to ensure consistent and high-quality production of the compound.
化学反応の分析
Types of Reactions
Propylbenzoylecgonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the ester group.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Propylbenzoylecgonine has several applications in scientific research:
Forensic Toxicology: It is used as an internal standard in the quantitation of benzoylecgonine in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS).
Analytical Chemistry: The compound is utilized in the development and validation of analytical methods for the detection of cocaine and its metabolites.
Pharmacology: Research on the pharmacokinetics and metabolism of cocaine often involves the study of this compound as a reference compound.
作用機序
Propylbenzoylecgonine exerts its effects primarily through its interaction with the central nervous system. As a derivative of benzoylecgonine, it shares similar molecular targets, including the inhibition of dopamine reuptake. This leads to increased levels of dopamine in the synaptic cleft, resulting in heightened stimulation of dopaminergic pathways. The compound’s mechanism of action involves binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons.
類似化合物との比較
Similar Compounds
Benzoylecgonine: The main metabolite of cocaine, formed by the hydrolysis of cocaine in the liver.
Ethylbenzoylecgonine: An ester derivative of benzoylecgonine formed with ethanol.
Methylbenzoylecgonine: Another ester derivative formed with methanol.
Uniqueness
Propylbenzoylecgonine is unique in its esterification with propanol, which may influence its pharmacokinetic properties and metabolic stability. Compared to other ester derivatives, this compound may exhibit different rates of hydrolysis and interaction with metabolic enzymes, making it a valuable compound for specific analytical and pharmacological studies.
特性
CAS番号 |
64091-46-9 |
|---|---|
分子式 |
C19H25NO4 |
分子量 |
331.4 g/mol |
IUPAC名 |
propyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C19H25NO4/c1-3-11-23-19(22)17-15-10-9-14(20(15)2)12-16(17)24-18(21)13-7-5-4-6-8-13/h4-8,14-17H,3,9-12H2,1-2H3/t14-,15+,16-,17+/m0/s1 |
InChIキー |
VNLZTPINKMHMPX-VVLHAWIVSA-N |
異性体SMILES |
CCCOC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1OC(=O)C3=CC=CC=C3 |
正規SMILES |
CCCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


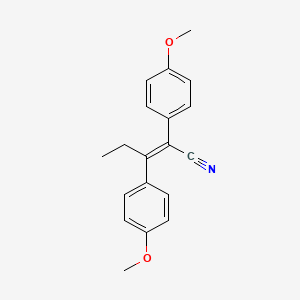
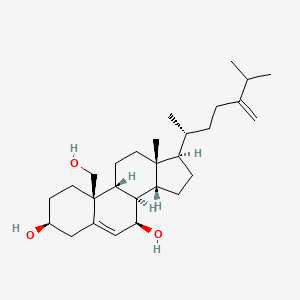
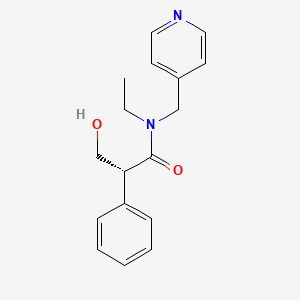
![Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B12775501.png)

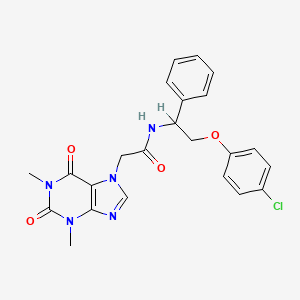
![pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12775518.png)
